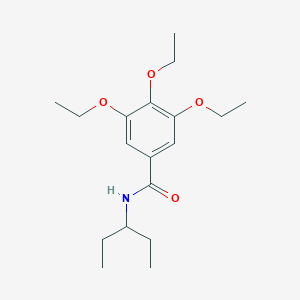
2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol, also known as Morin, is a naturally occurring flavonoid that is commonly found in plants such as mulberry, fig, and guava. It has been widely studied for its potential therapeutic effects, including its antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.
Wirkmechanismus
2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol exerts its therapeutic effects through various mechanisms of action. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also inhibits the activity of various enzymes that are involved in inflammation and cancer progression, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to reduce oxidative stress and inflammation, inhibit tumor growth, and improve glucose metabolism in diabetic animals. This compound has also been shown to protect against cardiovascular diseases by reducing lipid peroxidation and improving endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol has several advantages for lab experiments, including its low toxicity and availability in both synthetic and natural forms. However, its low solubility in water can limit its use in certain experiments, and its potential interactions with other compounds should be taken into consideration.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and diabetes. Further studies are needed to understand its mechanisms of action and optimize its therapeutic effects. Another area of interest is its potential use as a natural antioxidant and preservative in the food and cosmetic industries. Overall, this compound has shown great promise as a therapeutic agent with a wide range of potential applications.
Synthesemethoden
2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common method is the reaction between 2-hydroxy-4-nitrobenzaldehyde and morpholine in the presence of methanol and a catalyst.
Wissenschaftliche Forschungsanwendungen
2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have antioxidant properties that can protect against oxidative stress and inflammation, which are linked to various diseases such as cancer, diabetes, and cardiovascular disorders. This compound has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines.
Eigenschaften
IUPAC Name |
2-methoxy-6-(morpholin-4-ylmethyl)-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-18-11-7-10(14(16)17)6-9(12(11)15)8-13-2-4-19-5-3-13/h6-7,15H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLFARZDOBPHEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5711936.png)

![N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5711952.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-ethylbenzenesulfonamide](/img/structure/B5711953.png)
![N-cyclopropyl-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5711956.png)

![N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5711989.png)

![3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5712000.png)

![1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5712008.png)

![5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5712024.png)